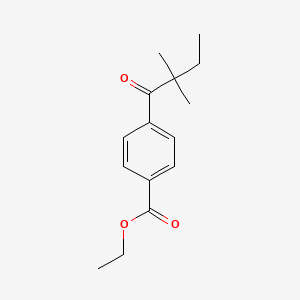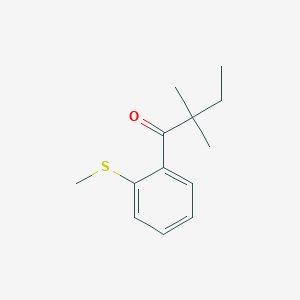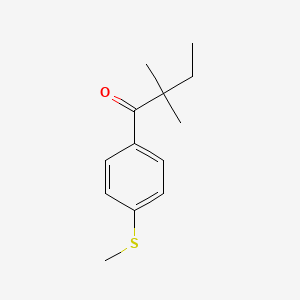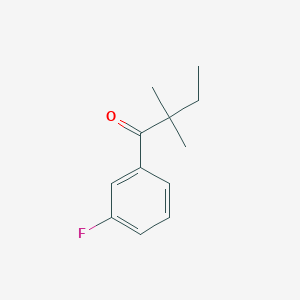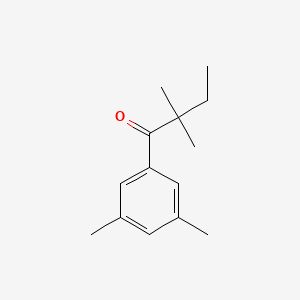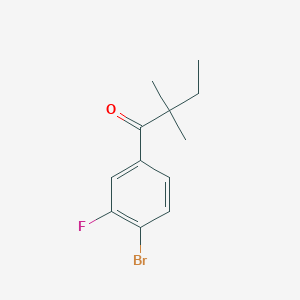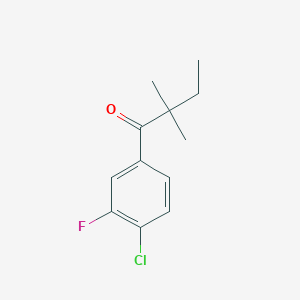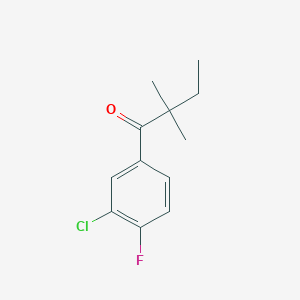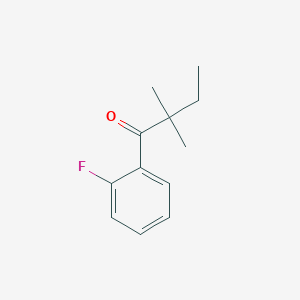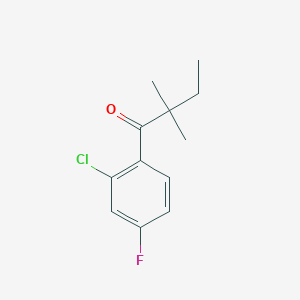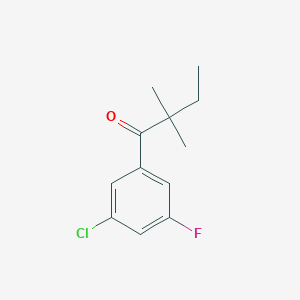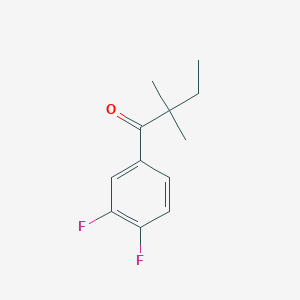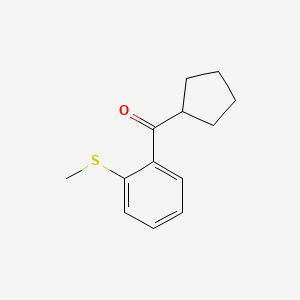
Cyclopentyl 2-thiomethylphenyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl 2-thiomethylphenyl ketone, also known as CPMTK, is a ketone derivative. It has a molecular formula of C13H16OS and a molecular weight of 220.33 g/mol .
Synthesis Analysis
The synthesis of ketones like Cyclopentyl 2-thiomethylphenyl ketone has been a subject of interest in organic chemistry . A photoredox, nickel, and phosphoranyl radical synergistic cross-electrophile coupling of commercially available chemicals, aromatic acids, and aryl/alkyl bromides has been reported . This allows for the synthesis of highly functionalized ketones directly, without the preparation of activated carbonyl intermediates or organometallic compounds .Molecular Structure Analysis
The InChI code for Cyclopentyl 2-thiomethylphenyl ketone is1S/C13H16OS/c1-15-12-9-5-4-8-11(12)13(14)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
As a ketone, Cyclopentyl 2-thiomethylphenyl ketone may undergo typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction .Physical And Chemical Properties Analysis
Cyclopentyl 2-thiomethylphenyl ketone has a molecular weight of 220.34 g/mol . It has a linear formula of C13H16OS .Wissenschaftliche Forschungsanwendungen
1. Biosynthesis and Chemical Synthesis
Cyclopentyl compounds, closely related to Cyclopentyl 2-thiomethylphenyl ketone, have been studied for their roles in biosynthetic pathways and chemical synthesis. For instance, cyclopentyl[b]indole formation is involved in the assembly of scytonemin, a cyanobacterial sunscreen. The process includes important intermediates like beta-ketoacid 2, produced by ThDP-dependent enzyme ScyA, and involves mechanisms like cyclization and decarboxylation, contributing to cyclopentane formation (Balskus & Walsh, 2009). Moreover, the reaction profile of cyclopentyl organometallic reagents with aliphatic ketones, which can be tuned by changing the metal atom, has been explored. Cyclopentylmagnesium bromide, for example, reduces aldehydes and ketones to alcohols without C-C bond formation, displaying good diastereoselectivity in the reduction of substituted cyclic and polycyclic ketones. The addition protocols of such reagents have been utilized in the asymmetric synthesis of medicinally important compounds (Roy et al., 2009).
2. Catalysis and Reaction Mechanisms
Cyclopentyl compounds are also integral in catalysis and reaction mechanisms. For instance, Cyclopentyl methyl ether–NH4X has been used as a solvent/catalyst system for acetalization reactions under Dean-Stark conditions, proving its utility in the synthesis of 1,3-dioxanes and 1,3-dioxolanes (Azzena et al., 2015). Additionally, cyclopentyl compounds have been shown to undergo oxidative addition to form key intermediates for Ni(0)-catalyzed homo- or heterocycloaddition, producing cyclopentane compounds with carbonyl substituents (Ogoshi et al., 2006).
3. Environmental and Industrial Applications
In an environmental context, cyclopentyl compounds like cyclopentanone have been identified as major products in the pyrolysis of organic-rich shales, serving as important platform chemicals for various industrial syntheses, including biofuels (Jiang et al., 2018). Furthermore, cyclopentylamine, derived from cyclopentanone, has been found valuable in producing pesticides, cosmetics, and medicines, demonstrating the multifaceted application potential of cyclopentyl compounds in various industries (Guo et al., 2019).
Zukünftige Richtungen
Ketones like Cyclopentyl 2-thiomethylphenyl ketone have gained significant attention in recent years due to their various applications in scientific experiments. The development of practical routes to ketones from feedstock chemicals continues to be a subject of interest . This includes the exploration of new catalytic strategies for the production of ketones .
Eigenschaften
IUPAC Name |
cyclopentyl-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16OS/c1-15-12-9-5-4-8-11(12)13(14)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUWRPTVXGETEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642561 |
Source


|
| Record name | Cyclopentyl[2-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 2-thiomethylphenyl ketone | |
CAS RN |
898791-42-9 |
Source


|
| Record name | Cyclopentyl[2-(methylthio)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl[2-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

